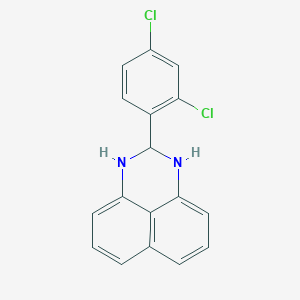

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Descripción

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound synthesized via acid-catalyzed cyclization of 1,8-diaminonaphthalene with 2,4-dichlorobenzaldehyde. This reaction proceeds through nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, followed by dehydration and 1,6-dipolar cyclization to yield the perimidine core . The compound features a planar naphthalene backbone fused with a dihydroimidazole ring, substituted at the 2-position with a 2,4-dichlorophenyl group. Its molecular formula is C₁₇H₁₂Cl₂N₂, with a molecular weight of 323.2 g/mol. Key spectral characteristics include:

- IR: N-H stretching (~3347 cm⁻¹) and aromatic C-Cl vibrations (~700–800 cm⁻¹) .

- ¹H NMR: Aromatic proton signals between δ 6.3–7.67 ppm and exchangeable NH protons at δ 3.35 and 6.83 ppm .

The 2,4-dichlorophenyl substituent contributes to enhanced lipophilicity (predicted XLogP3 ~5.1) and electronic effects due to electron-withdrawing chlorine atoms, influencing reactivity and biological interactions.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRZAHRDWDBISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Procedure

A stoichiometric mixture of NDA (1 mmol) and 2,4-dichlorobenzaldehyde (1 mmol) is refluxed in ethanol (15–20 mL) with a catalytic amount of hydrochloric acid (0.1 equiv) for 4–6 hours. The product precipitates upon cooling and is purified via recrystallization from hot ethanol, achieving yields of 75–82%.

Key Parameters:

-

Temperature : 80–85°C

-

Catalyst Loading : 10 mol% HCl

-

Solvent : Ethanol (polar protic)

Molecular Iodine-Catalyzed Synthesis

Molecular iodine (I₂) has emerged as a mild Lewis acid catalyst for this reaction, offering advantages such as low toxicity and operational simplicity.

Optimized Protocol

Performance Metrics:

Nano-Catalyzed Methods

Recent advances leverage nano-γ-Al2O3/BFn and nano-γ-Al2O3/BFn/Fe3O4 catalysts to enhance efficiency and sustainability.

Grinding Method (Solvent-Free)

Ultrasonic Irradiation

-

Conditions : Ethanol solvent, 80W ultrasonic power, 0.03 g nano-γ-Al2O3/BFn/Fe3O4, 15 minutes.

-

Outcomes :

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Solvent | Temperature |

|---|---|---|---|---|---|

| Acid-Catalyzed | HCl | 4–6 h | 75–82% | Ethanol | 80°C |

| Iodine-Catalyzed | I₂ | 1 h | 85–92% | Ethanol | 25°C |

| Nano-Grinding | γ-Al2O3/BFn | 10 min | 94% | None | Ambient |

| Nano-Ultrasonic | γ-Al2O3/BFn/Fe3O4 | 15 min | 89% | Ethanol | 25°C |

Key Trends :

-

Nano-catalyzed grinding achieves the highest yield (94%) and shortest time (10 minutes).

-

Iodine catalysis balances moderate conditions with high yields (92%).

Mechanistic Insights

The reaction proceeds through:

-

Schiff Base Formation : Nucleophilic attack of NDA’s amine on the aldehyde carbonyl.

-

Cyclization : Acid or Lewis acid-assisted intramolecular dehydration to form the perimidine ring.

Characterization Data

Synthesized compounds are validated via:

Environmental and Practical Considerations

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile reagent.

Biology

This compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific enzymes or receptors in biological pathways:

- Antimicrobial Activity : Exhibits efficacy against various pathogens.

- Anticancer Activity : Demonstrated cytotoxicity against multiple cancer cell lines.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions. Its mechanism of action may involve inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation and cancer progression.

Case Studies and Research Findings

-

In Vitro Anticancer Studies :

- Evaluated against multiple cancer cell lines.

- Induced apoptosis in a dose-dependent manner linked to inhibition of key signaling pathways.

-

Anti-inflammatory Assays :

- Tested in carrageenan-induced paw edema models.

- Significantly reduced inflammation compared to control groups.

-

Structure-Activity Relationship (SAR) :

- Investigations revealed that modifications to the dichlorophenyl group can enhance or diminish biological activity.

The biological activity of this compound is attributed to its interactions with enzymes and receptors:

-

Anticancer Activity :

- Exhibits significant cytotoxicity against cancer cell lines.

- Potential candidate for further development as an anticancer agent.

-

Anti-inflammatory Activity :

- Suppresses COX-2 activity effectively.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Dichlorophenyl)-Perimidine | COX-2 | 0.04 ± 0.01 | |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Differences

Table 2: Reaction Yields and Conditions for Selected Perimidines

| Compound | Carbonyl Reactant | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine | 2,4-Dichlorobenzaldehyde | Glacial HOAc | 4–6 | 85–90* |

| 2-(Furan-2-yl)-2,3-dihydro-1H-perimidine | Furfural | Glacial HOAc | 3 | 84 |

| 2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine | 4-Methoxybenzaldehyde | Glacial HOAc | 5 | 78 |

*Estimated based on methodology in .

- Reactivity Trends :

- Aromatic aldehydes with electron-withdrawing groups (e.g., Cl) react faster than those with electron-donating groups (e.g., OCH₃), as the former stabilize the hemiaminal intermediate via resonance .

- Aliphatic ketones require longer reaction times (>8 hours) due to reduced conjugation compared to aromatic aldehydes .

Actividad Biológica

2-(2,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dichlorophenyl group attached to a dihydroperimidine structure, which may contribute to its unique biological properties. Recent studies have explored its effects on various biological targets, including anti-inflammatory and anticancer activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is characterized by the presence of a dichlorophenyl moiety, which is known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in enzyme activity and subsequent biological responses. For instance, it has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

These findings suggest that the compound exhibits significant cytotoxicity, potentially making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . The following table summarizes some findings related to its anti-inflammatory effects:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Dichlorophenyl)-Perimidine | COX-2 | 0.04 ± 0.01 | |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Case Studies and Research Findings

A variety of studies have examined the biological activity of this compound:

- In Vitro Anticancer Studies : A study evaluated the compound against multiple cancer cell lines and found it to induce apoptosis in a dose-dependent manner . The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

- Anti-inflammatory Assays : Research involving carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups . The findings suggest that it may serve as an effective anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the dichlorophenyl group can enhance or diminish biological activity . This knowledge is critical for optimizing the compound for therapeutic use.

Q & A

Q. How can environmental impacts of perimidine derivatives be assessed during research?

- Methodological Answer :

- Ecotoxicity Assays : Daphnia magna acute toxicity (48-hour LC) and algal growth inhibition tests .

- Degradation Studies : HPLC-MS monitoring of photolytic/hydrolytic breakdown products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.